molecular formula C12H13ClN2O B11073835 2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 697230-73-2

2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B11073835
CAS No.: 697230-73-2
M. Wt: 236.70 g/mol
InChI Key: CQCZZYGIOZGWPL-UHFFFAOYSA-N
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Description

2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that combines a pyridine ring with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of 2-chloroquinoline-3-carbaldehyde with an appropriate Wittig reagent, followed by cyclization with active methylene compounds such as benzoylacetonitrile or dimedone . The reaction conditions often involve the use of a base, such as potassium carbonate, and an organic solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of one-pot reactions and environmentally benign solvents, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[4,3-b]pyridine derivatives, such as:

Uniqueness

What sets 2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

697230-73-2

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C12H13ClN2O/c1-7(2)11-4-10-9(6-16-11)3-8(5-14)12(13)15-10/h3,7,11H,4,6H2,1-2H3

InChI Key

CQCZZYGIOZGWPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2=NC(=C(C=C2CO1)C#N)Cl

solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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